o-Tolidine

Catalog No.
S606357
CAS No.
119-93-7
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Tolidine

CAS Number

119-93-7

Product Name

o-Tolidine

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3

InChI Key

NUIURNJTPRWVAP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
In water, 1,300 mg/L at 25 °C
Soluble in alcohol, ether, dilute acids
Solubility in water, g/100ml at 25 °C: 0.13 (poor)
0.1%

Synonyms

3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diamine; 3,3’-Dimethylbenzidine; 3,3’-Dimethyl-4,4’-biphenyldiamine; 3,3’-Dimethyl-4,4’-diaminobiphenyl; o-Tolidine; 4,4’-Diamino-3,3’-dimethylbiphenyl; 4’-Amino-3,3’-dimethyl[1,1’-biphenyl]-4-ylamine; C.I. 37230; C

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N

The exact mass of the compound 3,3'-Dimethylbenzidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.01 min water, 1,300 mg/l at 25 °csoluble in alcohol, ether, dilute acidssolubility in water, g/100ml at 25 °c: 0.13 (poor)0.1%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Benzidines - Supplementary Records. It belongs to the ontological category of biphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Hazardous Air Pollutants (HAPs). However, this does not mean our product can be used or applied in the same or a similar way.

o-Tolidine (3,3'-dimethylbenzidine) is a substituted aromatic diamine primarily procured as a rigid-rod monomer for high-performance polyimides and as a precursor for specialized azo dyes such as Trypan Blue and Evans Blue [1]. Characterized by its two ortho-methyl groups, it provides a highly specific balance of steric hindrance and backbone rigidity. This structural feature disrupts polymer chain coplanarity, enhancing solubility and processability in aprotic solvents like NMP and DMAc without sacrificing the ultra-high glass transition temperature (Tg) and low coefficient of thermal expansion (CTE) required for advanced microelectronic substrates [2].

Substituting o-tolidine with its unsubstituted parent, benzidine, or simpler diamines like p-phenylenediamine (PDA) in polymer synthesis typically results in intractable, insoluble polyimides that cannot be easily solution-cast into films[1]. Conversely, using highly substituted analogs like 3,3',5,5'-tetramethylbenzidine (TMB) introduces excessive steric bulk that can severely depress the polymer's Tg and alter mechanical properties. In dye synthesis, replacing o-tolidine fundamentally shifts the absorption spectra and biological binding affinities—for instance, preventing the specific albumin-binding characteristics essential to Evans Blue in blood-brain barrier permeability assays [2].

Steric-Induced Solubility for Polyimide Processability

In rigid-rod polyimide synthesis, the coplanar structure of unsubstituted benzidine leads to tight chain packing and complete insolubility in standard solvents. Introducing the 3,3'-dimethyl groups of o-tolidine forces a twisted, non-coplanar biphenyl conformation[1]. This disrupts crystalline packing, allowing o-tolidine-based polyimides to achieve high solubility in polar aprotic solvents like NMP and DMAc at room temperature, whereas benzidine-based or purely p-phenylenediamine (PDA)-based analogs typically remain insoluble and intractable [2].

Evidence DimensionPolymer solubility in NMP/DMAc
Target Compound DataSoluble (>10 wt%) as polyamic acid/polyimide
Comparator Or BaselineBenzidine or pure PDA (Insoluble/intractable)
Quantified DifferenceTransition from 0% processable to >10% soluble varnish
ConditionsRoom temperature dissolution in NMP/DMAc

Enables the solution-casting of high-performance polyimide films without requiring complex, non-standard solvent systems or extreme processing conditions.

Maintenance of Ultra-High Tg and Low CTE in Polymer Films

Despite the increased solubility provided by its twisted conformation, o-tolidine maintains a highly rigid backbone. When polymerized with dianhydrides, o-tolidine yields polyimide films with ultra-high glass transition temperatures (Tg > 300°C) and remarkably low coefficients of thermal expansion (CTE of 10-25 ppm/K) [1]. In contrast, using flexible ether-linked diamines to achieve similar solubility typically spikes the CTE above 50 ppm/K and drastically lowers the Tg, ruining the dimensional stability required for electronic substrates [2].

Evidence DimensionCoefficient of Thermal Expansion (CTE)
Target Compound Data10 - 25 ppm/K (with Tg > 300°C)
Comparator Or BaselineFlexible ether-linked diamines (CTE > 50 ppm/K)
Quantified Difference>50% reduction in thermal expansion while maintaining solubility
ConditionsThermal mechanical analysis of cured polyimide films

Critical for flexible printed circuits and display substrates where the polymer's thermal expansion must closely match that of copper or inorganic layers to prevent warpage.

Essential Precursor for Albumin-Binding Azo Dyes

o-Tolidine is the obligate diazo precursor for synthesizing Trypan Blue and Evans Blue[1]. The specific electron-donating effect and steric profile of the 3,3'-dimethyl groups dictate the precise bathochromic shift and molecular geometry of the resulting dyes. Substitution with benzidine (which is highly restricted due to severe carcinogenicity) or other diamines alters the dye's non-covalent binding affinity to serum albumin, which is the functional basis for using Evans Blue in vascular permeability and blood-brain barrier integrity assays [2].

Evidence DimensionAlbumin binding and spectral properties
Target Compound DataYields Evans Blue (specific high-affinity albumin binding)
Comparator Or BaselineBenzidine or alternative diamines
Quantified DifferenceLoss of specific in vivo tracking properties and regulatory failure (benzidine)
ConditionsDye synthesis and subsequent biological application

Procurement of o-tolidine is mandatory for manufacturers producing standard biological stains where exact binding kinetics and spectral properties are non-negotiable.

Monomer for Flexible Optoelectronic Polyimide Substrates

Due to its ability to form soluble polyamic acid precursors that cure into ultra-high Tg, low-CTE films, o-tolidine is highly suited for manufacturing flexible printed circuit boards (FPCBs) and plastic substrates for OLED displays [1]. It provides the necessary thermal dimensional stability to prevent warpage during high-temperature metal deposition processes.

Synthesis of Diagnostic and Biological Azo Dyes

o-Tolidine is the critical starting material for synthesizing Trypan Blue (used for cell viability exclusion assays) and Evans Blue (used for assessing blood-brain barrier permeability) [2]. Its specific structure ensures the correct chromophoric properties and albumin-binding affinity required for these standardized biological assays.

Legacy Analytical Reagents for Chlorine Detection

While largely superseded by safer alternatives like TMB in modern assays, o-tolidine remains a procured reagent for specific legacy industrial and environmental test kits where strict adherence to older, established standard methods for residual chlorine determination is legally or procedurally required [3].

Physical Description

3,3'-dimethylbenzidine appears as white to reddish crystals or crystalline powder or a light tan powder. (NTP, 1992)
White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]; [NIOSH]
COLOURLESS CRYSTALS OR RED-TO-BROWN FLAKES.
White to reddish crystals or powder.
White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]

Color/Form

Colorless; in technical grades also brownish flakes
White to reddish crystals or powder [Note: Darkens on exposure to air]

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.131348519 g/mol

Monoisotopic Mass

212.131348519 g/mol

Boiling Point

392 °F at 760 mmHg (NTP, 1992)
300 °C
392 °F
572 °F

Flash Point

137 °C
244 °C
471 °F

Heavy Atom Count

16

Density

1 (NTP, 1992)
1.234 g/cu cm
1.2 g/cm³
1

LogP

2.34 (LogP)
log Kow = 2.34
2.34

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

264 to 268 °F (NTP, 1992)
129-131 °C
MP: 264 °F
131-132 °C
264 °F

UNII

63HLO2IV6K

Related CAS

41766-75-0 (di-hydrofluoride)
612-82-8 (di-hydrochloride)
7563-59-9 (unspecified hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

In mice and rats, prenatal exposure to the dye Congo red permanently reduces the number of germ cells in male and female offspring. In the current investigation, nine other dyes structurally related to Congo red were examined for developmental testicular toxicity. In this study, the structural component of the dyes responsible for the prenatal induction of germ cell aplasia was identified. /Investigators/ found that only benzidine-based dyes altered testicular development and caused hypospermatogenesis in mice during adulthood. Dimethyl- and dimethoxybenzidine-based dyes were without effect. Pregnant mice were dosed orally on Days 8-12 of gestation with a benzidine-, dimethylbenzidine-, or a dimethoxybenzidine-based dye and the testes of 45- to 50-day-old male offspring were examined. The testes of postpubertal male offspring exposed to the benzidine-based dyes, Congo red, diamine blue, and Chlorazol Black E, were small and contained some tubules completely devoid of germ cells, but the dimethylbenzidine-based dyes, trypan blue, Evans blue, and benzopurpurin 4B, and the dimethoxybenzidine-based dye, Chicago sky blue, did not alter testicular development in this manner. Azoic diazo component 48, a dimethoxybenzidine congener, and two other diazo dyes, naphthol blue black and Sudan III, were also without effect on the germ cells. Experiments with Chlorazol Black E (CBE) indicate that the period of susceptibility in the male fetus is limited to the period of primordial germ cell migration and division. When CBE was administered on Days 8-10 of gestation it reduced testis weight after puberty by 30%, while treatment after Day 13 did not affect testicular function.
It was found that intoxication of animals with aminobiphenyls leads to the activation of such glutathione-dependent enzymes as glutathione-S-transferase and glutathione reductase. This is accompanied by the induction of activities of individual isoforms of the multifunctional family of glutathione-S-transferases. There was a decrease in the glutathione peroxidase activity after intoxication with benzidine derivatives. It was found that the GSH content in rat liver decreased after benzidine intoxication and sharply increased after effects of 3,3'-dimethylbenzidine and 3,3'-dimethoxybenzidine. In all cases studied there was a diminution in the level of diene conjugates. It was supposed that the specificity of the catalytic glutathione redox system reaction is due to structural peculiarities of the aminobiphenyls being injected. Analysis of functional pairs of glutathione-dependent enzymes revealed a certain imbalance in the antioxidant system function after aminobiphenyl poisoning.
Dimethoxybenzidine (DMO) and dimethylbenzidine (DM) are used to synthesize dyes such as C.I. Direct Blue 15 and C.I. Acid Red 114, respectively. These commercially used dyes are metabolically degraded to DMO or DM in the intestinal tract of rodents and subsequently DMO and DM are absorbed into the blood stream. Animals were exposed to DMO, DM, or the dyes in the drinking water. Tumors obtained from control and chemical-treated animals were examined for the presence of activated oncogenes by the NIH 3T3 DNA transfection assay. Activated oncogenes were detected in less than 3% (1/38) of the tumors from control animals whereas 68% (34/50) of the tumors from chemical-treated animals contained detectable oncogenes. Activated oncogenes were detected in both malignant (25/36) and benign (9/14) tumors from the chemically treated animals but only in one of 13 malignant tumors from the control animals. The presence of oncogenes in the chemically induced benign tumors suggests that oncogene activation was an early event in those tumors. Southern blot analysis of transfectant DNA showed that the transforming properties of the chemically induced rat tumor DNAs were due to the transfer of an activated H-ras (31/34) or N-ras (3/34) gene. One spontaneous rat tumor DNA was found to contain an activated H-ras gene. Oligonucleotide hybridization analysis indicated that the H-ras oncogenes from chemical-associated tumors contained mutations at codons 12, 13, or 61 whereas the spontaneously activated H-ras gene contained a point mutation at codon 61. These data suggest that activation of cellular ras genes by point mutation is an important step in the induction of tumors, at least in rats, by this class of benzidine-derived dyes. Moreover, in light of common histogenesis of the normal counterparts of many of the chemically induced neoplasms and histological evidence of varied tissue differentiation in some basal cell neoplasms, it is possible that most or all of the chemically induced neoplasms were derived from a common epidermal progenitor stem cell population.
In aqueous solution peroxidase catalyzes the conversion of o-tolidine to tolidine blue by hydrogen peroxide. This reaction of practical significance for analytical tests was studied by optical and ESR spectroscopy. For the blue dye formed in aqueous solution a meriquinoidic structure was proposed which is in equilibrium with an instable radical compound. This equilibrium is shifted to higher radical concentrations by ethylene glycol. Naphthene derivatives stabilize the meriquinoidic structure by means of non-covalent interactions resulting in a decrease of the radical concentration. In crosslinked gelatin the dye formation runs analogously, so that this system is suitable for providing evidence for H2O2-forming reactions. Naphthene derivatives substituted by sufficiently long aliphatic groups are diffusion stable in crosslinked gelatin. By interacting with the dye they prevent its rapid chemical decomposition and diffusion into the sample solution. It was shown, furthermore, that by means of such systems with a suitable structure of the layers both substrates and enzymes participating in the reaction may be determined analytically. This does provide a basis for developing new analytical test variants.

Vapor Pressure

0.000001 [mmHg]
1x10-6 mmHg (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

119-93-7

Absorption Distribution and Excretion

... Absorption of /o-Tolidine/ has occured via inhalation, incidental ingestion, and percutaneous penetration.
o-Tolidine is rapidly absorbed through intact human skin. ... Absorption also occurs from the respiratory at GI tract, at excretion of the parent compound at its mutagenic metabolites occurs primarily via the urine.

Metabolism Metabolites

Covalent binding of benzidine and some congeners to hemoglobin was studied in female Wistar rats after oral administration. Hemoglobin adducts were hydrolyzed under alkaline conditions, and the arylamines analyzed by high performance liquid chromatography. With benzidine, three cleavage products were observed, the major component being monoacetylbenzidine. This indicates that 4-nitroso-4'-N- acetylaminobiphenyl is the major reactive metabolite in erythrocytes. In addition benzidine and 4-aminobiphenyl were identified. With 3,3'-dichlorobenzidine dihydrochloride, 3,3'-dimethoxybenzidine and 3,3'-dimethylbenzidine two cleavage products were observed, the parent diamines being present in excess to or in amounts comparable to the monoacetyl derivative. With 3,3',5,5'-tetramethylbenzidine a hemoglobin adduct could not be found. When the azo dye direct red 28 was administered to the animals, the three cleavage products typical for benzidine were found, indicating that benzidine became bioavailable after reductive cleavage of the azo compound. In this case the fraction of 4-aminobiphenyl was greater than after benzidine. It is proposed to use the analysis of hemoglobin adducts in human blood to control the exposure of individuals to these carcinogenic chemicals in the course of biochemical effect monitoring.
Metabolism studies were conducted in the rat with Direct Red 2, based on 3,3'-dimethylbenzidine. The metabolism of Direct Red 2 compared with its base, dimethylbenzidine, indicated that the base was more extensively metabolized, yet only a small percentage of the (14)C in extracts was identified as known metabolites.
Several studies demonstrated that hamster hepatocytes are more effective than rat hepatocytes in mediating the metabolic activation of certain chemicals to their genotoxic (ie, mutagenic) derivatives. A comparison of the amount of deoxyribonucleic acid repair induced in rat and hamster hepatocytes by 7 azo dyes and 17 aromatic amine azo reduction products of the dyes was performed using the primary hepatocyte culture/deoxyribonucleic acid repair assay. Congo Red & its azo reduction product, benzidine, were more potent inducers of deoxyribonucleic acid repair in hamster than in rat hepatocytes, whereas Trypan Blue and its reduction product, o-tolidine, were equipotent in the 2 hepatocyte systems. Evans Blue, another o-Tolidine-based dye, elicited a greater deoxyribonucleic acid repair response in hamster hepatocytes. The absolute potency of these dyes, however, was much less than their reduction products. These findings extend previous observations of the superior metabolic activation capabilities of hamster, relative to rat hepatocytes.
Direct Red 2 was given as an aqueous solution to rats and hamsters to determine whether the dye is cleaved to potentially carcinogenic aromatic amines. The urine from treated animals revealed appreciable levels of 3,3'-dimethylbenzidine, mono- and di-acetyldimethylbenzidine, and alkaline hydrolyzable conjugates. Peak concns of the metabolites in urine occurred 12-24 hr after admin to rats, and within 12 hr in hamsters. The levels of all metabolites and conjugates diminished rapidly in both species after peak concentrations were reached, with no residues detected after 96 hr. The results demonstrated in vivo cleavage of the dye in both species.
For more Metabolism/Metabolites (Complete) data for 3,3'-DIMETHYLBENZIDINE (16 total), please visit the HSDB record page.

Associated Chemicals

3,3'-Dimethylbenzidine dihydrochloride;612-82-8

Wikipedia

Tolidine

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Reduction of Ortho-nitrotoluene to 1,2-diorthotolylhydrazine and subsequent rearrangement with acid
Reduction of o-nitrotoluene with zinc dust and caustic soda and conversion of the hydrazotoluene by boiling with hydrochloric acid.
Made by alkaline reduction of o-nitrotoluene with zinc, and subsequent rearrangement of the o-hydrazotoluene formed, by boiling with HCl.

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl-: ACTIVE
An important derivative of o-tolidine is its diacetoacetyl compound, 4,40-bisacetoacetylamino-3,30-dimethyl diphenyl, which is marketed under the trade name Naphtol AS-G; it is a coupling agent which is frequently used and in combination with chloroanilines gives yellow shades; o-Tolidinediisocyanate is employed as a cross-linking agent to make polymers.

Analytic Laboratory Methods

Method: NIOSH 5013, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: 3,3'-dimethylbenzidine; Matrix: air; Detection Limit: 3 ug benzidine per sample.
Method: OSHA 71; Procedure: ???; Analyte: 3,3'-dimethylbenzidine; Matrix: air; Detection Limit: 1.3 parts per trillion (11 ng/cu m).
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 3,3'-dimethylbenzidine; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.
EPA Method EMSLC 553. Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction and Reverse Phase High Performance Liquid Chromatography, Particle Beam, and Mass Spectrometry. Revision 1.1. Detection limit = 3.3 ug/L.
For more Analytic Laboratory Methods (Complete) data for 3,3'-DIMETHYLBENZIDINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

o-Tolidine can be detected in the urine by extraction with 2,4-dichloroisopropylbenzene and conversion with potassium 1,2-naphthoquinone-4-sulfonate. A rapid and simple procedure is based on the color reaction with cyanogen bromide; the detection limit in both cases is 0.05 mg/kg.

Storage Conditions

Separated from strong oxidants and food and feedstuffs. Well closed. Store in an area without drain or sewer access. Provision to contain effluent from fire extinguishing.
... Protected from light.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... Elevated risk for cancer of the urinary bladder has been found in workers employed in dye manufacture, and those exposted to combination of benzidine and o-Tolidine...
There is some evidence that concurrent exposure to o-tolidine decreased the time to appearance of tumors in rats treated with benzidine.

Dates

Last modified: 08-15-2023

Explore Compound Types